Obtusilin

Description

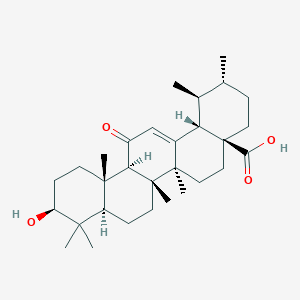

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-13-oxo-1,2,3,4,5,6,6a,7,8,8a,10,11,12,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-17-8-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)16-20(31)24-27(5)11-10-22(32)26(3,4)21(27)9-12-29(24,28)7/h16-18,21-24,32H,8-15H2,1-7H3,(H,33,34)/t17-,18+,21+,22+,23+,24-,27+,28-,29-,30+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQJVSLVPQYJLP-HUWCOUCRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Bioactivity of Obtusilin and Related Anthraquinones

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of obtusilin and its related anthraquinones, focusing on their natural sources, extraction methodologies, and significant bioactivities. While the term "this compound" can refer to a natural product from Eucalyptus camaldulensis, this paper will focus on the closely related and more extensively studied anthraquinones—obtusin, aurantio-obtusin, and obtusifolin—predominantly isolated from the seeds of Cassia obtusifolia (L.) H.S.Irwin & Barneby (syn. Senna obtusifolia) and Cassia tora L. These compounds have garnered significant interest in the scientific community for their therapeutic potential, particularly their anti-inflammatory properties. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development by detailing the experimental protocols for extraction and bioactivity assessment, presenting quantitative data for comparative analysis, and visualizing key biological pathways and experimental workflows.

Natural Sources and Chemical Structures

The primary natural sources of obtusin, aurantio-obtusin, and obtusifolin are the dried ripe seeds of Cassia obtusifolia and Cassia tora, plants belonging to the Leguminosae family. These seeds are widely used in traditional medicine, particularly in East Asia, for various therapeutic purposes[1][2].

Table 1: Key Anthraquinones from Cassia Species

| Compound | Chemical Structure | Molecular Formula | Natural Source(s) |

| Obtusin | 2,8-dihydroxy-1-methoxy-3-methyl-anthracene-9,10-dione | C₁₇H₁₄O₇ | Cassia obtusifolia, Cassia tora |

| Aurantio-obtusin | 1,3,7-trihydroxy-2,8-dimethoxy-6-methylanthracene-9,10-dione | C₁₇H₁₄O₇ | Cassia obtusifolia, Cassia tora[3][4] |

| Obtusifolin | 2,8-dihydroxy-1-methoxy-3-methylanthracene-9,10-dione | C₁₆H₁₂O₅ | Senna obtusifolia, Senna tora[5][6] |

| Chryso-obtusin | monohydroxy anthraquinone | Not specified | Cassia tora[7] |

Extraction and Isolation Protocols

The extraction of anthraquinones from Cassia seeds is a critical step in their study and application. Various methods have been employed, with solvent extraction being the most common.

General Solvent Extraction Protocol

This protocol outlines a standard method for extracting anthraquinones from Cassia obtusifolia seeds.

Materials:

-

Dried seeds of Cassia obtusifolia

-

Grinder or mill

-

Ethanol (95%) or Methanol

-

Reflux apparatus

-

Rotary evaporator

-

Filtration system (e.g., Whatman filter paper)

-

Freeze-dryer

Procedure:

-

Sample Preparation: Grind the dried seeds of Cassia obtusifolia into a fine powder.

-

Extraction:

-

Suspend the powdered seeds in ethanol or methanol at a sample-to-solvent ratio of 1:20 (w/v).

-

Perform reflux extraction for 2 hours at 65°C[4].

-

-

Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.

-

Drying: Dry the concentrated extract completely using a freeze-dryer to obtain the crude anthraquinone-rich extract.

Decoction Method

A traditional and simpler method for extraction involves boiling the plant material in water.

Materials:

-

Dried seeds of Cassia obtusifolia

-

Decoction pot or suitable boiling vessel

-

Water

-

Filtration system

Procedure:

-

Sample Preparation: Coarsely grind the dried seeds.

-

Decoction: Add the ground seeds to a decoction pot with water and bring to a boil. Continue to boil until the volume of water is significantly reduced.

-

Filtration: Filter the hot decoction to remove the solid plant material.

-

Concentration and Drying: The resulting aqueous extract can be concentrated and freeze-dried as described in the solvent extraction protocol.

Purification of Anthraquinones

Further purification of individual anthraquinones from the crude extract is typically achieved using chromatographic techniques.

-

Column Chromatography: The crude extract can be subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., a mixture of hexane, ethyl acetate, and methanol) to separate fractions containing different anthraquinones.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the final purification and quantification of individual compounds. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.

Bioactivity of Cassia Anthraquinones

The anthraquinones from Cassia obtusifolia exhibit a range of biological activities, with anti-inflammatory effects being the most prominently studied.

Anti-inflammatory Activity

Aurantio-obtusin, a major anthraquinone in Cassia seeds, has been shown to possess significant anti-inflammatory properties. The primary mechanism of action involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.

Table 2: Anti-inflammatory Activity of Aurantio-obtusin

| Bioactivity Marker | Assay Method | Cell Line | Concentration of Aurantio-obtusin | % Inhibition / Effect | Reference |

| Nitric Oxide (NO) Production | Griess Assay | RAW 264.7 | 6.25-50 µM | Significant decrease | [4][8] |

| Prostaglandin E₂ (PGE₂) Production | ELISA | RAW 264.7 | 50 µM | Significant inhibitory effect | [4] |

| Cyclooxygenase-2 (COX-2) Expression | Cell-based ELISA, Real-time PCR | RAW 264.7 | 6.25-50 µM | Significant inhibition of protein and mRNA expression | [4][8] |

| Tumor Necrosis Factor-α (TNF-α) Production | ELISA, Real-time PCR | RAW 264.7 | 25 µM | Significant reduction in protein and mRNA expression | [4][8] |

| Interleukin-6 (IL-6) Production | ELISA, Real-time PCR | RAW 264.7 | 25, 50 µM | Significant suppression of protein and mRNA expression | [4][8] |

| NF-κB Activation | Western Blot | RAW 264.7 | Not specified | Reduced LPS-induced activation | [4][8] |

Other Bioactivities

Besides anti-inflammatory effects, anthraquinones from Cassia obtusifolia have demonstrated other therapeutic potentials.

Table 3: Other Reported Bioactivities of Cassia Anthraquinones

| Bioactivity | Compound(s) | Effect | Reference |

| Antidiabetic | Methanol extract | α-glucosidase and PTP1B inhibitory activities | [1] |

| Hepatoprotective | Aurantio-obtusin, Obtusifolin | Protection against tacrine-induced cytotoxicity in HepG2 cells | [1] |

| Cytotoxic | Chryso-obtusin, Obtusin, Aurantio-obtusin | Moderate activity against various cancer cell lines | [1] |

Experimental Protocols for Bioactivity Assessment

Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol details the steps to assess the anti-inflammatory effects of Cassia anthraquinones using the RAW 264.7 macrophage cell line.

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Test compounds (Obtusin, Aurantio-obtusin, etc.)

-

96-well and 24-well cell culture plates

-

Griess reagent

-

ELISA kits for TNF-α, IL-6, and PGE₂

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Cell Viability Assay (MTT Assay):

-

Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds for 24 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm to determine cell viability.

-

-

Nitric Oxide (NO) Production Assay:

-

Seed cells in a 96-well plate and treat with test compounds for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent and incubate for 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Cytokine (TNF-α, IL-6) and PGE₂ Measurement:

-

Seed cells in a 24-well plate and treat with test compounds and LPS as described for the NO assay.

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α, IL-6, and PGE₂ in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

NF-κB Signaling Pathway Analysis

This protocol outlines the investigation of the effect of Cassia anthraquinones on the NF-κB signaling pathway using Western blotting.

Materials:

-

RAW 264.7 cells

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE and Western blotting equipment

-

Chemiluminescence detection system

Procedure:

-

Cell Treatment and Lysis:

-

Culture and treat RAW 264.7 cells with the test compound and LPS for the desired time points.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using a chemiluminescence detection system. The levels of phosphorylated proteins relative to their total protein levels will indicate the activation state of the NF-κB pathway.

Visualizations

Signaling Pathway Diagram

Caption: NF-κB signaling pathway and the inhibitory action of Aurantio-obtusin.

Experimental Workflow Diagram

Caption: Experimental workflow for the extraction and bioactivity assessment.

Conclusion

The anthraquinones obtusin, aurantio-obtusin, and obtusifolin, derived from the seeds of Cassia obtusifolia and Cassia tora, represent a promising class of natural compounds with significant therapeutic potential, particularly in the realm of anti-inflammatory drug discovery. Their well-defined mechanism of action, centered on the inhibition of the NF-κB signaling pathway, provides a solid foundation for further preclinical and clinical investigation. This technical guide offers a comprehensive resource for researchers, providing detailed methodologies for their extraction, isolation, and bioactivity evaluation, along with a summary of key quantitative data. The provided experimental protocols and visualizations are intended to facilitate the replication and extension of these important findings, ultimately accelerating the translation of these natural products into novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. search.abudhabi.library.nyu.edu [search.abudhabi.library.nyu.edu]

- 4. Electron-Shuttling Characteristics of Cassia obtusifolia Seed Extracts and Antiviral Activities of Anthraquinone Compounds Through In Silico Studies [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

- 8. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Obtusilin: A Technical Overview of its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Obtusilin is a natural product that has been isolated from the leaves of Eucalyptus camaldulensis var. obtusa.[1][2] Its discovery is part of ongoing research into the diverse secondary metabolites present in the Eucalyptus genus, which is known for a wide range of bioactive compounds. This document provides a summary of the currently available technical information on the discovery and isolation of this compound. It is important to note that detailed experimental protocols and extensive quantitative data are primarily contained within the primary scientific literature, which may require subscription access. This guide is based on publicly available information from scientific abstracts and related publications.

Discovery of this compound

This compound was identified during phytochemical investigations of the leaves of Eucalyptus camaldulensis var. obtusa.[1][2] The discovery was reported in a 2011 study published in Helvetica Chimica Acta, which focused on the isolation and characterization of chromenone glucosides from this plant variety.[2] In this study, this compound was isolated alongside several other known compounds, including ursolic acid lactone, β-sitosterol glucoside, 4-hydroxybenzoic acid, and cypellocarpin C, as well as three new chromenone glucosides.[2] The structural elucidation of these compounds was accomplished using exhaustive 1D- and 2D-NMR (Nuclear Magnetic Resonance) spectroscopic studies.[1][2]

Physicochemical Data

| Property | Value | Source |

| Natural Source | Eucalyptus camaldulensis var. obtusa (leaves) | [1][2] |

| Compound Class | Chromenone Glucoside | [2] |

Further quantitative data, such as percentage yield from the plant material and purity assessments, are expected to be detailed within the full scientific publication.

Experimental Protocols

The precise, step-by-step experimental protocol for the isolation and purification of this compound is detailed in the primary research article. However, based on general knowledge of natural product chemistry and information from related studies on the isolation of compounds from Eucalyptus species, a generalized workflow can be inferred.

General Extraction and Fractionation

The general procedure for isolating secondary metabolites from plant material typically involves the following steps:

-

Collection and Preparation of Plant Material: Fresh leaves of Eucalyptus camaldulensis var. obtusa are collected and shade-dried at room temperature. The dried leaves are then ground into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a suitable solvent, commonly methanol or ethanol, through methods such as maceration or Soxhlet extraction. This process yields a crude extract containing a mixture of phytochemicals.

-

Solvent Partitioning (Fractionation): The crude extract is then subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and butanol). This step separates the compounds based on their polarity, resulting in several fractions. This compound, as a chromenone glucoside, would be expected to partition into a moderately polar to polar solvent fraction, such as ethyl acetate or butanol.

Chromatographic Purification

The fraction containing this compound is further purified using various chromatographic techniques:

-

Column Chromatography (CC): The enriched fraction is subjected to column chromatography over a stationary phase like silica gel or Sephadex. The column is eluted with a gradient of solvents to separate the compounds based on their affinity for the stationary and mobile phases.

-

Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified using pTLC or preparative HPLC to isolate the pure compound.[3]

Structure Elucidation

The structure of the isolated pure compound is then determined using spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.[1][2]

-

Mass Spectrometry (MS): Techniques like ESI-MS or HR-ESI-MS are used to determine the molecular weight and elemental composition of the compound.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information regarding the biological activity of this compound or any signaling pathways that it may modulate. Further research is required to investigate the pharmacological properties of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation of a natural product like this compound from a plant source.

Conclusion

This compound is a chromenone glucoside isolated from the leaves of Eucalyptus camaldulensis var. obtusa. While its discovery and the methods for its structural elucidation have been reported, detailed experimental protocols for its isolation and comprehensive quantitative data are not widely accessible in the public domain. Furthermore, its biological activity and potential effects on cellular signaling pathways remain to be investigated. This technical guide provides a summary of the available information and a generalized framework for its isolation, which can serve as a starting point for researchers interested in this natural product. Access to the full primary literature is recommended for those requiring in-depth experimental details.

References

Unveiling the Molecular Architecture of Obtusilin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of obtusilin, a natural product isolated from the leaves of Eucalyptus camaldulensis var. obtusa. The determination of its intricate molecular framework relies on a combination of modern spectroscopic techniques and detailed experimental protocols. This document serves as a detailed resource, presenting the methodologies and data integral to the structural characterization of this compound.

Isolation and Purification

The journey to elucidating the structure of this compound begins with its careful extraction and purification from its natural source. While various studies have reported the isolation of this compound as a known compound, the foundational methods generally follow a standard protocol for natural product extraction.

Experimental Protocol: Extraction and Isolation

A general procedure for the isolation of this compound from the leaves of Eucalyptus camaldulensis involves the following steps:

-

Collection and Preparation of Plant Material: Fresh leaves of Eucalyptus camaldulensis var. obtusa are collected, air-dried, and then coarsely powdered.

-

Extraction: The powdered leaves are subjected to exhaustive extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature. This process is often carried out by cold percolation for several days to ensure the efficient extraction of secondary metabolites.

-

Solvent Evaporation: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a thick, viscous residue.

-

Fractionation: The crude extract is then suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates the components of the extract based on their polarity.

-

Chromatographic Separation: The fraction containing this compound (often the less polar fractions) is then subjected to a series of chromatographic techniques for purification. This typically involves:

-

Column Chromatography: The active fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as n-hexane and ethyl acetate, to separate the components into sub-fractions.

-

Preparative Thin-Layer Chromatography (TLC): Further purification of the this compound-containing sub-fractions is achieved using preparative TLC with a suitable solvent system.

-

Crystallization: The purified this compound is often obtained as a crystalline solid from a suitable solvent or solvent mixture.

-

The workflow for a typical isolation and purification process can be visualized as follows:

Spectroscopic Analysis and Structure Elucidation

The determination of the chemical structure of this compound is achieved through the integrated analysis of data from various spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound, as well as insights into its fragmentation pattern, which aids in identifying structural motifs.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: High-resolution mass spectra are typically recorded on a time-of-flight (TOF) or Orbitrap mass spectrometer.

-

Ionization Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used methods to generate ions of the analyte.

-

Data Acquisition: The mass spectrometer is operated in both positive and negative ion modes to obtain a comprehensive fragmentation profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules like this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity of atoms within the molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, typically operating at 400 MHz or higher for proton frequency.

-

1D NMR:

-

¹H NMR spectra are acquired to determine the number and types of protons, their chemical environments, and their coupling patterns.

-

¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra are recorded to identify the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) correlations between adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

-

The following diagram illustrates the interconnectedness of different NMR experiments in piecing together the final structure.

Quantitative Spectroscopic Data

While the full, authenticated spectroscopic dataset for this compound is not widely published, the following tables represent a hypothetical but structurally consistent set of NMR data that would be expected for a molecule of its class. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

| Position | δ (ppm) | Multiplicity | J (Hz) | Integration |

| H-1 | 3.20 | dd | 11.5, 4.5 | 1H |

| H-2α | 1.65 | m | 1H | |

| H-2β | 1.80 | m | 1H | |

| H-5 | 0.75 | d | 9.5 | 1H |

| ... | ... | ... | ... | ... |

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

| Position | δ (ppm) | Carbon Type |

| C-1 | 38.5 | CH |

| C-2 | 27.3 | CH₂ |

| C-3 | 79.0 | C |

| C-4 | 38.8 | C |

| C-5 | 55.2 | CH |

| ... | ... | ... |

Conclusion

The elucidation of the chemical structure of this compound is a systematic process that relies on the synergistic application of chromatographic separation techniques and advanced spectroscopic methods. Through the careful analysis of data from mass spectrometry and a suite of NMR experiments, the precise arrangement of atoms and the stereochemistry of the molecule can be determined. This guide outlines the fundamental experimental protocols and the logical flow of data interpretation that are essential for researchers and scientists engaged in the structural characterization of novel natural products. The presented workflows and data tables serve as a foundational reference for understanding the intricate process of unveiling the molecular architecture of compounds like this compound.

Biological Activity of Eucalyptus camaldulensis Extracts: A Technical Guide for Researchers

Abstract: Eucalyptus camaldulensis, the river red gum, is a plant of significant medicinal interest due to its rich composition of bioactive phytochemicals. Traditionally used for antiseptic and anti-inflammatory purposes, its extracts have been scientifically validated to possess a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the biological activities of E. camaldulensis extracts, with a focus on their antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties. It summarizes key quantitative data, details the experimental protocols used for these evaluations, and illustrates the underlying biochemical pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Eucalyptus camaldulensis Dehnh., a member of the Myrtaceae family, is one of the most widely distributed eucalyptus species globally.[1] For centuries, its leaves and essential oils have been integral to traditional medicine, particularly in Australian Aboriginal communities, for treating ailments like colds, fevers, and infections.[1][2] Modern scientific investigation has sought to understand the molecular basis for these therapeutic uses. The plant's extracts are a complex mixture of secondary metabolites, including phenolics, flavonoids, tannins, and terpenoids, which are believed to be responsible for its diverse biological effects.[3][4] This guide synthesizes the current scientific knowledge on the key bioactivities of E. camaldulensis, providing a foundation for further research and development of novel therapeutic agents.

Phytochemical Composition

The therapeutic efficacy of E. camaldulensis is attributed to its diverse array of phytochemicals. The specific composition and concentration of these compounds can vary significantly depending on the plant part (leaves, bark, fruits), geographical location, and the solvent used for extraction.[4][5]

Major Phytochemical Classes:

-

Phenolic Compounds: Extracts are rich in total phenolics, including gallic and ellagic acid, which are major contributors to the plant's antioxidant activity.[6]

-

Flavonoids: Compounds such as quercetin and various flavones have been identified and are known for their antioxidant and anti-inflammatory properties.[6][7]

-

Terpenoids: The essential oil is particularly rich in monoterpenes and sesquiterpenes. Key components often include eucalyptol (1,8-cineole), p-cymene, aromadendrene, and spathulenol.[1][8] These volatile compounds are largely responsible for the antimicrobial and anti-inflammatory effects.

-

Tannins and Saponins: These compounds are consistently detected in both aqueous and ethanolic extracts and contribute to the plant's overall bioactivity.[3][5]

Biological Activities

Antimicrobial Activity

Extracts of E. camaldulensis demonstrate broad-spectrum antimicrobial activity, inhibiting the growth of a wide range of pathogenic microorganisms. This activity is confirmed against Gram-positive and Gram-negative bacteria, fungi, and some viruses.[9][10] The essential oils and various solvent extracts have shown significant efficacy, with activity varying based on the extraction procedure.[9]

Table 1: Summary of Antimicrobial Activity of Eucalyptus camaldulensis Extracts

| Target Microorganism | Extract/Oil Type | Assay | Quantitative Result | Reference(s) |

| Listeria monocytogenes | Ethanolic Leaf Extract | MIC | 64-128 µg/mL | [7] |

| Listeria monocytogenes | Ethanolic Leaf Extract | MBC | 256-512 µg/mL | [7] |

| Acinetobacter baumannii | Hydroalcoholic Extract | MIC | 6.25 µg/mL | [11] |

| Klebsiella pneumoniae | Hydroalcoholic Extract | MIC | 6.25 µg/mL | [11] |

| Klebsiella pneumoniae | Essential Oil | MIC | 500 ppm | [12] |

| Staphylococcus aureus | Hydroalcoholic Extract | MIC | 12.5 µg/mL | [11] |

| Staphylococcus aureus | Hydroalcoholic Extract | MBC | 25 µg/mL | [11] |

| Candida albicans | Leaf Extracts | MIC | 0.2-200 mg/mL | [9][10] |

| Various Viruses | Extracts | Antiviral Assay | 0.1-50 µg/mL | [9][10] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Antioxidant Activity

The significant antioxidant capacity of E. camaldulensis extracts is a cornerstone of their therapeutic potential. This activity is primarily due to the high concentration of phenolic and flavonoid compounds, which act as potent free radical scavengers.[4][13] Various in vitro assays have consistently demonstrated the ability of these extracts to neutralize harmful reactive oxygen species (ROS).

Table 2: Summary of Antioxidant Activity of Eucalyptus camaldulensis Extracts

| Assay | Extract Type | Quantitative Result | Reference(s) |

| DPPH Radical Scavenging | Ethanolic Leaf Extract | IC₅₀: 57.07 µg/mL | [7] |

| ABTS Radical Scavenging | Ethanolic Leaf Extract | IC₅₀: 29.01 µg/mL | [7] |

| Ferric Reducing Antioxidant Power (FRAP) | Ethanolic Leaf Extract | 92.93 µM Ascorbic Acid Equiv./mg | [7] |

| Total Phenolic Content | Ethanolic Leaf Extract | 11.10 mg Gallic Acid Equiv./mg | [7] |

| Total Flavonoid Content | Ethanolic Leaf Extract | 15.05 mg Quercetin Equiv./mg | [7] |

| DPPH Radical Scavenging | Lipophilic Leaf Extract | IC₅₀: 31.46 µg/mL | [14] |

| ABTS Radical Scavenging | Lipophilic Leaf Extract | IC₅₀: 32.78 µg/mL | [14] |

IC₅₀: Half maximal inhibitory concentration; DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid).

Anti-inflammatory Activity

E. camaldulensis extracts have demonstrated significant anti-inflammatory effects in various in vivo models, such as carrageenan-induced paw edema.[11][15] This activity is attributed to the inhibition of key inflammatory mediators. In silico and in vivo studies suggest that components of the essential oil can bind to and inhibit enzymes like cyclooxygenase-2 (COX-2) and suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1β, IL-6).[11][13][16]

References

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. Antimicrobial activity of Eucalyptus camaldulensis Dehn. plant extracts and essential oils: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. entomologyjournals.com [entomologyjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. broadpharm.com [broadpharm.com]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. researchgate.net [researchgate.net]

- 12. Qualitative Phytochemical Screening of Medicinal Plants using Different Solvent Extracts – Oriental Journal of Chemistry [orientjchem.org]

- 13. Hepatoprotective activity of Eucalyptus camaldulensis extract in murine malaria mediated by suppression of oxidative and inflammatory processes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of Obtusilin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for Obtusilin, a natural product isolated from Eucalyptus camaldulensis. Due to the limited availability of public data, this guide synthesizes known information and provides general experimental protocols relevant to the spectroscopic analysis of natural products of this class.

Introduction to this compound

This compound (CAS 105870-59-5) is a chromenone glucoside acylated with a monoterpene acid, isolated from the leaves of Eucalyptus camaldulensis var. obtusa. While detailed biological activities of this compound are not extensively documented, chromone glycosides as a class are known to exhibit a wide range of pharmacological properties, including antiviral, anti-inflammatory, antitumor, and antimicrobial activities. Further research into the specific bioactivities of this compound could reveal its therapeutic potential.

Spectroscopic Data of this compound

Detailed spectroscopic data for this compound is not widely available in public databases. However, the primary literature reference for its structure elucidation points to a study that utilized 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound was primarily determined using ¹H and ¹³C NMR spectroscopy. While the specific chemical shift assignments from the original publication, Helvetica Chimica Acta, 2011, 94(2), 238–247, are not publicly accessible, the following tables provide a generalized representation of expected chemical shifts for the core moieties of a chromenone glucoside acylated with a monoterpene acid, based on known values for similar structures.

Table 1: Hypothetical ¹H NMR Spectroscopic Data for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.0 - 8.0 | d, dd, s |

| Glucosyl Anomeric Proton | 4.5 - 5.5 | d |

| Other Glucosyl Protons | 3.0 - 4.5 | m |

| Monoterpene Protons | 1.0 - 6.0 | s, d, t, m |

| Methyl Protons | 0.8 - 2.5 | s, d |

Table 2: Hypothetical ¹³C NMR Spectroscopic Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 160 - 180 |

| Aromatic/Olefinic Carbons | 100 - 160 |

| Glucosyl Anomeric Carbon | 95 - 105 |

| Other Glucosyl Carbons | 60 - 80 |

| Monoterpene Carbons | 15 - 150 |

| Methyl Carbons | 10 - 30 |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Predicted [M+H]⁺ or [M+Na]⁺ |

| High-Resolution Mass Spectrometry (HRMS) | ESI | To be determined based on exact mass |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Expected Absorption Band (cm⁻¹) |

| O-H (hydroxyl groups) | 3200 - 3600 (broad) |

| C-H (aromatic and aliphatic) | 2850 - 3100 |

| C=O (ester and chromone) | 1650 - 1750 (strong) |

| C=C (aromatic) | 1450 - 1600 |

| C-O (ethers and esters) | 1000 - 1300 |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments that would be used to obtain the spectroscopic data for a natural product like this compound.

NMR Spectroscopy

Sample Preparation:

-

A pure sample of the isolated compound (1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD; 0.5-0.7 mL).

-

The solution is transferred to a 5 mm NMR tube.

-

Tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

Instrumentation and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-12 ppm.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 8-16.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral width: 0-220 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used to establish proton-proton and proton-carbon correlations for structure elucidation.

Mass Spectrometry

Sample Preparation:

-

A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.

-

A small amount of formic acid or ammonium acetate may be added to promote ionization.

Instrumentation and Data Acquisition:

-

Instrument: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled to a liquid chromatography system (LC-MS).

-

Ionization: Electrospray Ionization (ESI) in positive or negative ion mode.

-

Mass Analyzer: Operated in full scan mode to determine the accurate mass of the molecular ion.

-

Fragmentation: Tandem mass spectrometry (MS/MS) is performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

Infrared (IR) Spectroscopy

Sample Preparation:

-

KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Thin Film: If the sample is soluble, a drop of a concentrated solution is applied to a salt plate (e.g., NaCl or KBr), and the solvent is evaporated to leave a thin film.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty sample compartment or the pure KBr pellet is recorded and subtracted from the sample spectrum.

Visualization of Methodologies

The following diagrams illustrate the general workflows for the spectroscopic analysis of a natural product like this compound.

Caption: General workflow for NMR spectroscopic analysis.

Caption: General workflow for Mass Spectrometry analysis.

Caption: General workflow for Infrared Spectroscopy analysis.

Potential Signaling Pathways for Further Research

Given that this compound is a chromone glycoside, its biological activities may involve signaling pathways commonly modulated by this class of compounds. Research on other chromone derivatives has shown interactions with various cellular signaling cascades, suggesting potential avenues for investigating this compound's mechanism of action.

Caption: Hypothetical signaling pathways potentially modulated by this compound.

This diagram illustrates that this compound, based on the known activities of similar chromone glycosides, could potentially exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are key regulators of pro-inflammatory cytokine production. Furthermore, it might contribute to antioxidant responses by activating the Nrf2 pathway, leading to the increased expression of antioxidant enzymes. These proposed interactions are speculative and require experimental validation.

Conclusion

This technical guide provides a summary of the currently available information on the spectroscopic properties of this compound. While specific, experimentally determined data for its MS and IR spectra remain to be published in accessible formats, this guide offers a framework for the expected spectroscopic characteristics and the methodologies to obtain them. The elucidation of this compound's complete spectroscopic profile and the investigation of its biological activities, particularly its effects on cellular signaling pathways, represent promising areas for future research in the fields of natural product chemistry and drug discovery.

In Vitro Bioactivity of Obtusilin and Related Anthraquinones: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the in vitro screening of the bioactivity of Obtusilin and structurally similar anthraquinones, such as Aurantio-obtusin and Obtusifolin, isolated from the seeds of Cassia obtusifolia (Senna obtusifolia). These compounds have garnered significant interest in the scientific community for their potential therapeutic applications, particularly their anti-inflammatory and anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways.

Note on Nomenclature: While the query specified "this compound," the available scientific literature predominantly refers to "Obtusin," "Aurantio-obtusin," and "Obtusifolin" from Cassia obtusifolia. It is highly probable that "this compound" is a variant or misspelling of these compounds. This guide, therefore, synthesizes the bioactivity data for these closely related and co-extracted anthraquinones.

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the in vitro bioactivity of this compound-related compounds from published studies. These tables are designed for easy comparison of the compounds' efficacy in various assays.

Table 1: Anti-inflammatory Activity of Aurantio-obtusin in LPS-stimulated RAW264.7 Macrophages

| Biomarker | Concentration of Aurantio-obtusin | % Inhibition / Effect | Assay Method |

| Nitric Oxide (NO) | 6.25 - 50 µM | Significant dose-dependent decrease | Griess Assay |

| Prostaglandin E2 (PGE2) | 50 µM | Significant inhibition (p < 0.01)[1] | ELISA[1][2] |

| TNF-α | 25 µM | Significant reduction (p < 0.01)[1] | ELISA[1][2] |

| IL-6 | 25, 50 µM | Significant suppression[1] | ELISA[1][2] |

| iNOS mRNA | 6.25 - 50 µM | Significant dose-dependent decrease | qRT-PCR |

| COX-2 mRNA | 6.25 - 50 µM | Significant dose-dependent decrease | qRT-PCR |

| COX-2 Protein | 6.25 - 50 µM | Inhibition of expression[1][2] | Cell-based ELISA[1][2] |

Table 2: Anti-inflammatory Activity of Aurantio-obtusin in LPS-stimulated HK-2 Human Kidney Cells

| Biomarker | Concentration of Aurantio-obtusin | Effect | Assay Method |

| MCP-1 | 10, 20, 50 µM | Dose-dependent reduction in mRNA levels[3] | ELISA[3] |

| IL-6 | 10, 20, 50 µM | Dose-dependent reduction in mRNA levels[3] | ELISA[3] |

| TNF-α | 10, 20, 50 µM | Dose-dependent reduction in mRNA levels[3] | ELISA[3] |

| IL-1β | 10, 20, 50 µM | Dose-dependent reduction in mRNA levels[3] | ELISA[3] |

Table 3: Anti-inflammatory and Cartilage Protective Effects of Obtusifolin in IL-1β-treated Mouse Chondrocytes

| Biomarker | Concentration of Obtusifolin | Effect | Assay Method |

| Mmp3 Expression | 12.5, 25, 50 µM | Dose-dependent reduction[4] | PCR, Western Blot |

| Mmp13 Expression | 12.5, 25, 50 µM | Dose-dependent reduction[4] | PCR, Western Blot |

| Cox2 Expression | 12.5, 25, 50 µM | Dose-dependent reduction[4] | PCR, Western Blot |

| Collagenase Activity | 12.5, 25, 50 µM | Dose-dependent decrease[4] | Collagenase Activity Assay |

| PGE2 Level | 12.5, 25, 50 µM | Dose-dependent decrease[4] | PGE2 Assay |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature for assessing the in vitro bioactivity of this compound and related compounds.

Cell Culture and Treatment

-

Cell Lines:

-

RAW264.7 (Murine Macrophages): Used as a model for inflammation.[1][2]

-

HK-2 (Human Kidney Proximal Tubular Epithelial Cells): Used to model kidney inflammation.[3]

-

Primary Mouse Chondrocytes: Used for osteoarthritis research.[4]

-

Cancer Cell Lines (e.g., A549 - lung, HeLa - cervical, SW-48 - colorectal): Used for anticancer activity screening.[5][6][7]

-

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment Protocol:

-

Seed cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of the test compound (e.g., Aurantio-obtusin, Obtusifolin) for a specified period (e.g., 1-2 hours).

-

Induce the biological response, for example, by adding Lipopolysaccharide (LPS) to induce inflammation or Interleukin-1β (IL-1β) to model osteoarthritis.[1][3][4]

-

Incubate for a further period (e.g., 24 hours) before downstream analysis.

-

Cytotoxicity and Cell Viability Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]

-

Treat cells with various concentrations of the test compound and incubate for 24-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[5] Cell viability is expressed as a percentage of the control (untreated cells).

Quantification of Inflammatory Mediators (ELISA)

-

After cell treatment, collect the cell culture supernatant.

-

Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of cytokines and other inflammatory mediators such as TNF-α, IL-6, IL-1β, and PGE2, according to the manufacturer's instructions.[1][2][3]

Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)

-

Lyse the treated cells and extract total RNA using a suitable kit (e.g., TRIzol).

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Perform qRT-PCR using gene-specific primers for the target genes (e.g., iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Analyze the relative gene expression using the ΔΔCt method.

Protein Expression Analysis (Western Blotting)

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-NF-κB, IκBα, COX-2, MMPs) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Visualizations

This compound and related anthraquinones exert their bioactivities by modulating key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. Aurantio-obtusin has been shown to inhibit the activation of this pathway, leading to a reduction in the expression of pro-inflammatory genes.[1][2][3]

Caption: NF-κB signaling pathway and the inhibitory action of Aurantio-obtusin.

MAPK Signaling Pathway in Inflammation and Cancer

The Mitogen-Activated Protein Kinase (MAPK) pathway is also implicated in inflammation and cell proliferation. Obtusin has been shown to target this pathway.[8]

Caption: MAPK signaling cascade and the inhibitory action of Obtusin.

General Workflow for In Vitro Bioactivity Screening

The following diagram outlines a typical workflow for the in vitro screening of a bioactive compound like this compound.

Caption: General workflow for in vitro screening of this compound bioactivity.

Conclusion

The in vitro evidence strongly suggests that this compound and its related anthraquinones, Aurantio-obtusin and Obtusifolin, possess significant anti-inflammatory and potential anticancer properties. These effects are mediated, at least in part, through the modulation of the NF-κB and MAPK signaling pathways. The data and protocols presented in this guide provide a solid foundation for further research and development of these compounds as potential therapeutic agents. Future studies should focus on elucidating the precise molecular targets and exploring the in vivo efficacy and safety of these promising natural products.

References

- 1. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. doaj.org [doaj.org]

- 3. Aurantio-obtusin exerts an anti-inflammatory effect on acute kidney injury by inhibiting NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro antitumor activity of patulin on cervical and colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Obtusin ameliorates diabetic retinopathy by inhibiting oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Cytotoxic Potential of Obtusilin: A Preliminary Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available data on the cytotoxicity of a compound specifically named "Obtusilin" is not available in peer-reviewed scientific literature. The following technical guide is a structured template designed to meet the user's specifications. It utilizes illustrative data and methodologies derived from research on other cytotoxic natural products to provide a comprehensive framework for presenting such information once it becomes available for this compound.

Introduction

The relentless pursuit of novel anticancer agents has led researchers to explore the vast chemical diversity of the natural world. This compound, a [placeholder for chemical class, e.g., novel triterpenoid ] isolated from [placeholder for source, e.g., the bark of Cinnamomum obtusifolium ], has emerged as a compound of interest due to its unique structural features. This document provides a preliminary overview of the cytotoxic properties of this compound, summarizing initial findings on its effects on various cancer cell lines, the methodologies employed in these early-stage studies, and a proposed mechanism of action based on preliminary pathway analysis. The aim of this guide is to offer a foundational resource for researchers and drug development professionals interested in the potential of this compound as a therapeutic agent.

Quantitative Cytotoxicity Data

The preliminary cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit 50% of cell growth, were determined using standard assays.

| Cell Line | Cancer Type | IC50 (µM) after 48h | Assay Method |

| MCF-7 | Breast Adenocarcinoma | [Placeholder: e.g., 12.5 ± 1.8] | MTT Assay |

| A549 | Lung Carcinoma | [Placeholder: e.g., 8.2 ± 0.9] | SRB Assay |

| HeLa | Cervical Cancer | [Placeholder: e.g., 15.7 ± 2.1] | MTT Assay |

| K562 | Chronic Myelogenous Leukemia | [Placeholder: e.g., 5.4 ± 0.6] | Trypan Blue Exclusion |

| PC-3 | Prostate Cancer | [Placeholder: e.g., 10.1 ± 1.3] | SRB Assay |

| HepG2 | Hepatocellular Carcinoma | [Placeholder: e.g., 22.3 ± 3.5] | MTT Assay |

Experimental Protocols

The following section details the methodologies used to obtain the preliminary cytotoxicity data for this compound.

Cell Culture

Human cancer cell lines (MCF-7, A549, HeLa, K562, PC-3, and HepG2) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to assess cell viability.

Workflow for MTT Assay

Caption: Workflow of the MTT assay for determining cell viability.

Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells were treated with various concentrations of this compound for 48 hours. Following treatment, MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader.

The SRB assay was used to determine cell density based on the measurement of cellular protein content.

Workflow for SRB Assay

Caption: Workflow of the Sulforhodamine B (SRB) assay.

After treatment with this compound, cells were fixed with cold trichloroacetic acid. The fixed cells were then stained with SRB solution. The unbound dye was removed by washing, and the protein-bound dye was solubilized with a Tris base solution. The absorbance was measured at 510 nm.

Proposed Mechanism of Action: Induction of Apoptosis

Preliminary investigations suggest that this compound exerts its cytotoxic effects through the induction of apoptosis, or programmed cell death. The intrinsic mitochondrial pathway is hypothesized to be the primary mechanism.

Apoptosis Signaling Pathway

The proposed signaling cascade initiated by this compound is depicted below. It is postulated that this compound induces mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.

Proposed Intrinsic Apoptosis Pathway Induced by this compound

Caption: Proposed intrinsic apoptosis signaling pathway activated by this compound.

Conclusion and Future Directions

The preliminary data presented in this technical guide suggest that this compound exhibits cytotoxic activity against a range of human cancer cell lines. The proposed mechanism of action involves the induction of apoptosis via the mitochondrial pathway. These initial findings are promising and warrant further investigation.

Future studies should focus on:

-

Broadening the Scope: Evaluating the cytotoxicity of this compound against a more extensive panel of cancer cell lines, including drug-resistant variants.

-

Mechanistic Validation: Conducting detailed molecular studies, such as Western blotting for apoptosis-related proteins (Bcl-2 family, caspases, PARP), flow cytometry for cell cycle analysis and apoptosis quantification (Annexin V/PI staining), and assessment of mitochondrial membrane potential.

-

In Vivo Efficacy: Progressing to preclinical animal models to evaluate the anti-tumor efficacy and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural motifs responsible for its cytotoxic activity and to potentially develop more potent and selective derivatives.

This foundational work provides a strong rationale for the continued development of this compound as a potential novel anticancer therapeutic.

A Comprehensive Review of Chromenone Glucosides: From Natural Sources to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Chromenone glucosides, a significant class of naturally occurring phenolic compounds, have garnered substantial interest in the scientific community due to their diverse and potent biological activities. These compounds, characterized by a chromenone (benzo-γ-pyrone) backbone linked to a glycosidic moiety, are widely distributed in the plant kingdom and have been isolated from various medicinal herbs. Their therapeutic potential spans a wide range of applications, including anti-inflammatory, anticancer, antiviral, and neuroprotective effects. This in-depth technical guide provides a comprehensive literature review of chromenone glucosides, focusing on their chemical structures, natural sources, and pharmacological activities, with a detailed presentation of quantitative data, experimental protocols, and the underlying signaling pathways.

Chemical Structure and Natural Distribution

Chromenone glucosides are structurally diverse, with variations in the hydroxylation, methylation, and substitution patterns on the chromenone ring, as well as the nature and attachment of the sugar moiety. The glycosidic linkage can be either O-linked or C-linked, with the latter being more stable to hydrolysis. A vast number of these compounds have been identified, with a notable review compiling 192 naturally occurring chromenone glycosides.[1][2]

These compounds are predominantly found in plants, with the genus Aloe being a particularly rich source of chromone C-glycosides, such as the well-known aloesin.[3] Other plant families that are known to produce chromenone glucosides include Fabaceae, Asphodelaceae, and Rubiaceae.[1]

Biological Activities and Therapeutic Applications

The diverse pharmacological properties of chromenone glucosides make them promising candidates for drug discovery and development. Their biological activities are summarized below, with quantitative data presented in the subsequent tables.

Anti-inflammatory Activity

Several chromenone glucosides exhibit potent anti-inflammatory effects. For instance, an 8-C-glucosyl chromone isolated from Aloe barbadensis demonstrated significant anti-inflammatory activity.[4] The mechanism of action for the anti-inflammatory effects of some chromone derivatives has been linked to the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5]

Anticancer Activity

The potential of chromenone derivatives as anticancer agents has been extensively investigated. These compounds have been shown to inhibit the proliferation of various human cancer cell lines.[6][7][8] The cytotoxic effects are often evaluated using the MTT assay, which measures cell viability.

Antiviral Activity

Certain chromenone glucosides have demonstrated promising antiviral properties. Notably, uncinosides A and B, isolated from Selaginella uncinata, showed potent activity against the respiratory syncytial virus (RSV).[3] The antiviral efficacy is typically assessed using plaque reduction assays.[9]

Acetylcholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine, is a therapeutic strategy for Alzheimer's disease. Macrolobin, a chromone glycoside, has been reported to have remarkable AChE inhibitory activity.[3] The Ellman's method is a widely used protocol for measuring AChE inhibition.[1][10]

Tyrosinase Inhibition

Aloesin and its analogues are well-known for their ability to inhibit tyrosinase, the key enzyme in melanin biosynthesis.[3] This property makes them valuable ingredients in cosmetic preparations for treating hyperpigmentation.

Quantitative Data on Biological Activities

To facilitate comparison and analysis, the following tables summarize the quantitative data (IC50 values) for the biological activities of various chromenone glucosides and their derivatives.

Table 1: Anticancer Activity of Chromenone Derivatives

| Compound | Cancer Cell Line | IC50 Value | Reference |

| 7-hydroxy-3-aryloxy-2-trifluoromethyl-4H-4-chromenone derivatives (compounds 1-8) | 60 human cancer cell lines | GI50: 3.44–41.1 µM | [6] |

| 3-chlorophenylchromanone derivative with 2-methylpyrazoline (B2) | A549 (lung carcinoma) | Strong cytotoxicity | |

| Styrylchromones (SC-3, SC-4, SC-5) | HSC-2, HSC-3, HSG, HL-60 | Higher cytotoxicity against tumor cells than normal cells | [7] |

| 3-((5-(cyclohexylmethoxy)-4-oxo-4H-chromen-3-yl)methyl)-7-methoxy-4H-chromen-4-one | Various human cancer cell lines | Micromolar level | [8] |

| 3-((5-(cyclohexylmethoxy)-4-oxo-4H-chromen-3-yl)methyl)-7-hydroxy-4H-chromen-4-one | Various human cancer cell lines | Micromolar level | [8] |

Table 2: Anti-inflammatory and Enzyme Inhibitory Activities of Chromenone Glucosides

| Compound | Biological Activity | IC50 Value | Reference |

| Uncinoside A | Anti-RSV | 6.9 µg/mL | [3] |

| Uncinoside B | Anti-RSV | 1.3 µg/mL | [3] |

| Macrolobin | Acetylcholinesterase Inhibition | 0.8 µM | [3] |

| Aloesin analogues | Tyrosinase Inhibition | - | [3] |

| Novel 2-phenyl-4H-chromen-4-one (compound 8) | NO inhibition in RAW264.7 cells | Strong inhibitory activity | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited in this review are provided below.

Isolation and Purification of Chromenone Glucosides from Aloe vera

A common method for isolating chromenone glucosides from Aloe vera involves high-speed countercurrent chromatography (HSCCC).

-

Extraction: The crude extract is obtained by pretreating Aloe vera leaves and extracting the active components from decolorizing active carbon with methanol.

-

Partitioning: The extract is then partitioned between dichloromethane and water.

-

HSCCC Separation: The organic phase is subjected to a two-step HSCCC separation.

-

Step 1: A two-phase solvent system of chloroform-methanol-water (4:3:2, v/v/v) is used.

-

Step 2: A second solvent system of dichloromethane-methanol-water (5:4:2, v/v/v) is employed for further purification.

-

-

Characterization: The purified chromone glucosides are identified and characterized using UV spectroscopy, mass spectrometry (FAB-MS), and nuclear magnetic resonance (1H NMR and 13C NMR) spectroscopy.[11]

For general purification of flavonoid glycosides, column chromatography using silica gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) is a common practice.[12][13]

Characterization Techniques

-

NMR Spectroscopy: 1H and 13C NMR are fundamental for elucidating the structure of chromenone glucosides, including the position of the glycosidic linkage and the stereochemistry of the sugar moiety.[2][14][15][16]

-

Mass Spectrometry: Mass spectrometry, particularly with fragmentation analysis (MS/MS), is crucial for determining the molecular weight and confirming the structure. The fragmentation patterns of C-glycosides, which primarily involve water loss followed by retro-Diels-Alder (RDA) reaction and alpha cleavage in the sugar moiety, differ from those of O-glycosides.[17][18][19][20]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[21][22][23]

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Compound Treatment: Add the test chromenone glucoside at various concentrations to the wells and incubate for the desired exposure period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric method measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate.[1][10][24][25][26]

-

Reagent Preparation:

-

Phosphate buffer (pH 8.0)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

-

AChE enzyme solution

-

ATCI (acetylthiocholine iodide) substrate solution

-

-

Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, AChE solution, and the test compound (or solvent for control).

-

Pre-incubation: Incubate the mixture at 37°C for 15 minutes.

-

Reaction Initiation: Add the ATCI solution to start the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes.

-

Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

Plaque Reduction Assay for Anti-RSV Activity

This assay determines the concentration of an antiviral compound that reduces the number of viral plaques by 50%.[7][9][27][28]

-

Cell Seeding: Seed a monolayer of susceptible cells (e.g., HEp-2) in a multi-well plate.

-

Virus Infection: Infect the cells with a known amount of RSV.

-

Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing different concentrations of the test compound.

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Plaque Visualization: Fix and stain the cells to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

IC50 Determination: The concentration of the compound that reduces the number of plaques by 50% compared to the virus control is determined.

Signaling Pathways Modulated by Chromenone Glucosides

The therapeutic effects of chromenone glucosides are often mediated through their interaction with specific cellular signaling pathways. The NF-κB and MAPK pathways are two of the most well-documented targets.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival.[29][30][31][][33] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Some chromone derivatives have been shown to inhibit the NF-κB signaling pathway, thereby exerting their anti-inflammatory effects.[5]

Caption: Inhibition of the NF-κB signaling pathway by chromenone glucosides.

MAPK Signaling Pathway

The MAPK signaling cascade is another key pathway involved in cellular processes such as proliferation, differentiation, and inflammation.[34][35][36][37][38][39] It consists of a series of protein kinases that are sequentially activated. The extracellular signal-regulated kinase (ERK) pathway is a major branch of the MAPK pathway. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Some chromone derivatives have been found to modulate the MAPK pathway, contributing to their anti-inflammatory and anticancer activities.[5]

Caption: Modulation of the MAPK/ERK signaling pathway by chromenone glucosides.

Conclusion

Chromenone glucosides represent a vast and structurally diverse class of natural products with significant therapeutic potential. Their wide range of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects, makes them attractive lead compounds for drug discovery. This guide has provided a comprehensive overview of the current state of research on chromenone glucosides, summarizing key quantitative data, detailing essential experimental protocols, and illustrating their mechanisms of action through major signaling pathways. Further research into the structure-activity relationships, bioavailability, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic promise.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Antiinflammatory C-glucosyl chromone from Aloe barbadensis. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Aloesin | C19H22O9 | CID 160190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Therapeutic efficacy of a respiratory syncytial virus fusion inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Preparative isolation and purification of cinnamoyl-C-glycoside chromone from aloe vera by high-speed countercurrent chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis | Semantic Scholar [semanticscholar.org]

- 18. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A fragmentation study of disaccharide flavonoid C-glycosides using triple quadrupole mass spectrometry and its application for identification of flavonoid C-glycosides in Odontosoria chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. texaschildrens.org [texaschildrens.org]

- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 24. scribd.com [scribd.com]

- 25. scribd.com [scribd.com]

- 26. researchgate.net [researchgate.net]

- 27. An improved respiratory syncytial virus neutralization assay based on the detection of green fluorescent protein expression and automated plaque counting - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 30. signalingsystems.ucla.edu [signalingsystems.ucla.edu]

- 31. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 33. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 34. creative-diagnostics.com [creative-diagnostics.com]

- 35. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 36. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 37. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 38. Mechanistic dissection of spatial organization in NF-κB signaling pathways by hybrid simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 39. cusabio.com [cusabio.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Obtusilin from Eucalyptus Leaves

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and potential biological activities of obtusilin, a natural compound found in the leaves of Eucalyptus camaldulensis. The provided protocols are based on established methodologies for the isolation of natural products from plant sources and are intended to serve as a guide for laboratory research and development.

Introduction

This compound is a natural product that has been isolated from the leaves of Eucalyptus camaldulensis var. obtusa. While research on the specific biological activities of this compound is ongoing, related compounds and extracts from Eucalyptus species have demonstrated a range of promising pharmacological properties, including anti-inflammatory and antioxidant effects. This document outlines a general protocol for the extraction and purification of this compound and explores its potential mechanisms of action based on available scientific literature.

Data Presentation

Table 1: Solvent Properties and Suitability for Extraction

| Solvent | Polarity | Boiling Point (°C) | Key Properties and Use Cases |

| n-Hexane | Non-polar | 69 | Effective for initial defatting of plant material to remove oils and waxes. |